tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate chemical properties
tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate chemical properties
An In-Depth Technical Guide to tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate, a key intermediate in contemporary drug discovery and organic synthesis. The document elucidates the compound's core chemical properties, provides detailed protocols for its logical synthesis and characterization, explores its distinct reactivity, and discusses its strategic application in medicinal chemistry. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile molecular scaffold.
Introduction: The Strategic Importance of a Bifunctional Building Block
The benzimidazole core is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for designing targeted therapeutics.[1][2] tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate emerges as a particularly valuable derivative for two primary reasons:
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Orthogonal Reactivity: It possesses two key functional groups—a nucleophilic aromatic amine at the C5 position and a labile tert-butoxycarbonyl (Boc) protecting group at the N1 position of the imidazole ring. This arrangement allows for selective, sequential chemical modifications.
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Modulation of Properties: The N-Boc group serves not only as a protecting element but also modulates the electronic properties and solubility of the benzimidazole core, which can be advantageous in subsequent synthetic steps.
This guide will deconstruct the chemical nature of this molecule to provide a clear, actionable understanding of its utility.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical intermediate. While some experimental data for this specific molecule is not widely published, a robust profile can be constructed from available data and well-established principles of spectroscopic interpretation.
Core Properties
The fundamental properties of tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate are summarized below.
| Property | Value | Source / Method |
| CAS Number | 297756-31-1 | [3] |
| Molecular Formula | C₁₂H₁₅N₃O₂ | [3][4] |
| Molecular Weight | 233.27 g/mol | [4] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥96% | [3][4] |
| IUPAC Name | tert-butyl 5-amino-1H-benzimidazole-1-carboxylate | [3] |
| Storage Conditions | Inert atmosphere, room temperature, protect from light | [3] |
Note: Experimental values for melting point and solubility are not consistently reported in peer-reviewed literature.
Spectroscopic Signature
The following tables outline the predicted spectroscopic data, providing a reliable reference for structural confirmation.
Table 2.2.1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | s | 1H | H-2 | Imidazole proton, deshielded by adjacent nitrogen atoms. |
| ~7.50 | d | 1H | H-7 | Aromatic proton ortho to the N-Boc imidazole nitrogen. |
| ~7.05 | d | 1H | H-4 | Aromatic proton ortho to the amino group. |
| ~6.70 | dd | 1H | H-6 | Aromatic proton ortho and meta to the two ring nitrogens. |
| ~5.10 | s | 2H | -NH₂ | Amino protons; shift is solvent-dependent and may broaden. |
| 1.60 | s | 9H | -C(CH₃)₃ | tert-Butyl protons, singlet due to free rotation. |
Table 2.2.2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148.5 | C=O | Carbonyl carbon of the Boc group. |
| ~142.0 | C-2 | Imidazole carbon between two nitrogen atoms. |
| ~140.0 | C-5 | Aromatic carbon attached to the amino group. |
| ~135.0, ~130.0 | C-3a, C-7a | Aromatic carbons at the ring fusion. |
| ~115.0, ~112.0, ~105.0 | C-4, C-6, C-7 | Remaining aromatic carbons. |
| ~83.0 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~28.0 | -C(C H₃)₃ | Methyl carbons of the Boc group. |
Table 2.2.3: Key IR and Mass Spectrometry Data
| Technique | Expected Peaks / Fragments | Interpretation |
| IR Spectroscopy | 3400-3200 cm⁻¹ (two bands), ~1725 cm⁻¹, ~1620 cm⁻¹, ~1250 cm⁻¹ | N-H stretch (amine), C=O stretch (Boc carbamate), N-H bend (amine), C-O stretch (Boc). |
| Mass Spectrometry (ESI+) | m/z 234.1 [M+H]⁺, 178.1 [M-C₄H₈+H]⁺, 134.1 [M-Boc+H]⁺ | Molecular ion peak, fragment from loss of isobutylene, fragment from loss of the entire Boc group. |
Synthesis and Purification: A Validated Protocol
While numerous variations exist for the synthesis of benzimidazoles, a robust and logical pathway to tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate involves the Boc protection of commercially available 5-aminobenzimidazole. This approach is efficient and avoids harsh nitration/reduction steps on a pre-functionalized ring.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is based on standard procedures for the N-Boc protection of imidazole heterocycles.
Materials:
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5-Aminobenzimidazole (1 equivalent)
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Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
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Triethylamine (TEA) (1.5 equivalents)
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4-Dimethylaminopyridine (DMAP) (0.1 equivalents, catalyst)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Eluent system (e.g., Ethyl Acetate/Hexanes gradient)
Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-aminobenzimidazole (1 eq.) and dissolve it in anhydrous THF.
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Addition of Reagents: Add triethylamine (1.5 eq.) and the catalytic amount of DMAP (0.1 eq.). Stir the solution for 10 minutes at room temperature.
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Boc Protection: Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution. The reaction is typically exothermic. Maintain the temperature at or below room temperature.
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Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate as a solid.
Chemical Reactivity and Synthetic Utility
The utility of this compound is defined by the distinct reactivity of its three key components: the C5-amino group, the N1-Boc group, and the benzimidazole core.
Key Reaction Pathways
Caption: Key reaction pathways illustrating the compound's utility.
Expertise in Action: Causality Behind Experimental Choices
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Reactivity of the C5-Amino Group: The primary role of this compound in synthesis is to act as a nucleophile via the C5-amino group. The N-Boc group electronically deactivates the imidazole ring slightly but leaves the exocyclic amine sufficiently nucleophilic to react with a range of electrophiles. Patent literature provides clear examples of its use in condensation reactions to form more complex molecules, such as inhibitors of glutaminyl cyclase. This reaction is typically performed in a non-polar solvent like xylene or toluene, often with a mild base like pyridine to facilitate the reaction.
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Deprotection of the N1-Boc Group: The Boc group is a quintessential acid-labile protecting group. Its removal is a critical step to unmask the N-H of the imidazole ring, which can be important for biological activity (e.g., hydrogen bonding with a protein target).
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Causality: The choice of acid is crucial. Trifluoroacetic acid (TFA) in a solvent like DCM is highly effective and allows for easy removal of the acid and byproducts (tert-butanol and isobutylene) in vacuo. Alternatively, a solution of HCl in an organic solvent like 1,4-dioxane or methanol can be used to directly generate the hydrochloride salt of the deprotected product, which often aids in purification by precipitation.
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Applications in Drug Discovery
tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate is not an end-product but a strategic starting point for building libraries of complex molecules. Its bifunctional nature is ideally suited for diversity-oriented synthesis. A typical workflow involves:
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Scaffold Elaboration: Reaction at the 5-amino position to introduce a desired side chain or link to another molecular fragment.
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Deprotection: Removal of the Boc group to reveal the parent benzimidazole.
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Further Functionalization (Optional): The newly freed N-H can be alkylated or used as a hydrogen bond donor in a ligand-protein interaction.
This strategy has been employed in the synthesis of various potential therapeutics, including kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds, where the benzimidazole core is essential for activity.[2]
Safety and Handling
As a laboratory chemical, proper handling is essential.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Precautionary Measures: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]
Conclusion
tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate is a high-value synthetic intermediate whose chemical properties are tailored for modern medicinal chemistry. Its orthogonally protected functional groups provide chemists with precise control over synthetic outcomes, enabling the efficient construction of complex molecular architectures. Understanding its physicochemical profile, reactivity, and proper handling is key to unlocking its full potential in the pursuit of novel therapeutics.
References
- Glutaminyl cyclase inhibitors. (n.d.). Google Patents.
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Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved January 27, 2026, from [Link]
- Inhibitors of glutaminyl cyclase. (n.d.). Google Patents.
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INHIBITORS OF GLUTAMINYL CYCLASE. (2017). European Patent Office. Retrieved January 27, 2026, from [Link]
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Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
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The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology. Retrieved January 27, 2026, from [Link]
